Cyclohexanone, 2-[(R)-hydroxy(2-nitrophenyl)methyl]-, (2S)-
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Overview
Description
Cyclohexanone, 2-[®-hydroxy(2-nitrophenyl)methyl]-, (2S)- is a chemical compound with the molecular formula C13H15NO4 It is a derivative of cyclohexanone, featuring a hydroxy group and a nitrophenyl group attached to the cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexanone, 2-[®-hydroxy(2-nitrophenyl)methyl]-, (2S)- typically involves the reaction of cyclohexanone with 2-nitrobenzaldehyde in the presence of a suitable catalyst. The reaction proceeds through a condensation mechanism, forming the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol, and the reaction is carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Purification steps such as recrystallization or column chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
Cyclohexanone, 2-[®-hydroxy(2-nitrophenyl)methyl]-, (2S)- undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2) are typical methods.
Substitution: Nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-) are used under basic conditions.
Major Products
Oxidation: Formation of cyclohexanone derivatives with ketone or carboxylic acid groups.
Reduction: Formation of cyclohexanone derivatives with amine groups.
Substitution: Formation of cyclohexanone derivatives with various substituted functional groups.
Scientific Research Applications
Cyclohexanone, 2-[®-hydroxy(2-nitrophenyl)methyl]-, (2S)- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent sensor for detecting metal ions such as cadmium (Cd2+).
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Cyclohexanone, 2-[®-hydroxy(2-nitrophenyl)methyl]-, (2S)- involves its interaction with specific molecular targets. For example, as a fluorescent sensor, it binds to metal ions, leading to a change in its fluorescence properties. This interaction is often mediated by the hydroxy and nitrophenyl groups, which facilitate binding to the metal ions .
Comparison with Similar Compounds
Similar Compounds
- Cyclohexanone, 2-[®-hydroxy(4-nitrophenyl)methyl]-, (2S)-
- Cyclohexanone, 2-[®-hydroxy(3-nitrophenyl)methyl]-, (2S)-
Uniqueness
Cyclohexanone, 2-[®-hydroxy(2-nitrophenyl)methyl]-, (2S)- is unique due to the specific positioning of the nitrophenyl group, which influences its chemical reactivity and binding properties. This positional isomerism can lead to differences in the compound’s behavior in chemical reactions and its effectiveness in various applications .
Properties
CAS No. |
877032-08-1 |
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Molecular Formula |
C13H15NO4 |
Molecular Weight |
249.26 g/mol |
IUPAC Name |
(2S)-2-[(R)-hydroxy-(2-nitrophenyl)methyl]cyclohexan-1-one |
InChI |
InChI=1S/C13H15NO4/c15-12-8-4-2-6-10(12)13(16)9-5-1-3-7-11(9)14(17)18/h1,3,5,7,10,13,16H,2,4,6,8H2/t10-,13+/m1/s1 |
InChI Key |
CQUCPYRFCCLXKV-MFKMUULPSA-N |
Isomeric SMILES |
C1CCC(=O)[C@@H](C1)[C@H](C2=CC=CC=C2[N+](=O)[O-])O |
Canonical SMILES |
C1CCC(=O)C(C1)C(C2=CC=CC=C2[N+](=O)[O-])O |
Origin of Product |
United States |
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